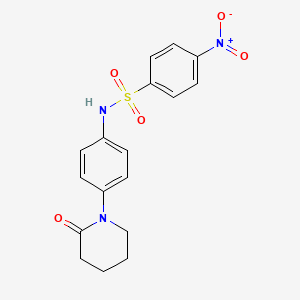
4-Nitro-N-(4-(2-Oxopiperidin-1-yl)phenyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C17H17N3O5S and a molecular weight of 375.4. This compound has gained significant attention in scientific research due to its potential biological activity and applications.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug discovery and development.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties and potential use in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds
Wirkmechanismus
Target of Action
The primary target of the compound 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
By inhibiting FXa, 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa disrupts this cascade, reducing thrombin generation and ultimately leading to a decrease in blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide include good bioavailability, low clearance, and a small volume of distribution . These properties contribute to its effectiveness as a therapeutic agent. The compound is eliminated through various pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects result in a decrease in blood clot formation, which can help prevent thromboembolic diseases .
Vorbereitungsmethoden
The synthesis of 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Vergleich Mit ähnlichen Verbindungen
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide derivatives: These compounds have similar structures but differ in the substituents on the piperidinone or benzenesulfonamide moieties.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines, share some structural similarities and may exhibit similar biological activities.
Sulfonamide derivatives: Compounds containing the sulfonamide group, such as sulfanilamide or sulfamethoxazole, have similar chemical properties and may undergo similar reactions
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17-3-1-2-12-19(17)14-6-4-13(5-7-14)18-26(24,25)16-10-8-15(9-11-16)20(22)23/h4-11,18H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRCCNQGMOBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)
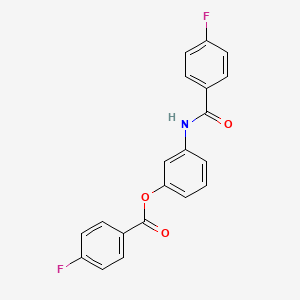

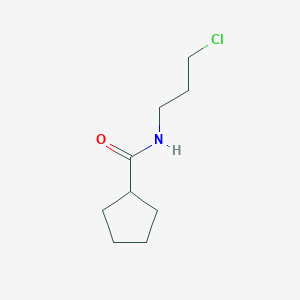
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)
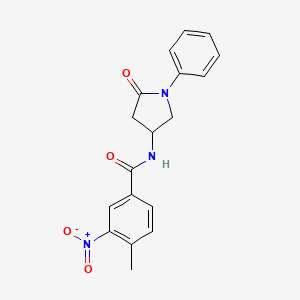
![3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2512300.png)
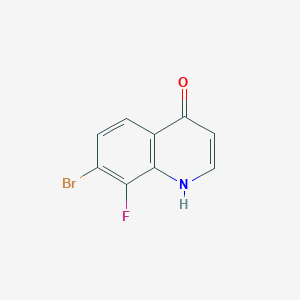
![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B2512306.png)
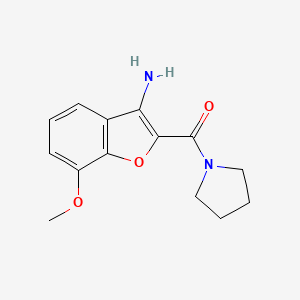
![N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2512309.png)
